molecular formula C10H15NOS B13052014 (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

Cat. No.: B13052014
M. Wt: 197.30 g/mol
InChI Key: DNDREDHRVVFTHL-OIBJUYFYSA-N
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Description

(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl group attached to a propan-2-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and epichlorohydrin.

    Epoxide Formation: The first step involves the reaction of 4-methylthiophenol with epichlorohydrin to form an epoxide intermediate.

    Amination: The epoxide intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL: The enantiomer of the compound, which may exhibit different biological activity and selectivity.

    1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound lacking the thiophenyl group, which may have different chemical and biological properties.

    1-Amino-1-(4-methylthiophenyl)ethanol: A related compound with a different carbon backbone, affecting its reactivity and applications.

Uniqueness

(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

DNDREDHRVVFTHL-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)SC)N)O

Origin of Product

United States

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